3-Chloropropylamine hydrochloride

Description

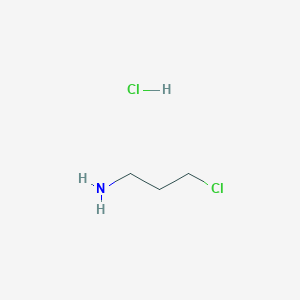

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN.ClH/c4-2-1-3-5;/h1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPRVZKJZGXTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978417 | |

| Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloropropylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6276-54-6 | |

| Record name | 1-Propanamine, 3-chloro-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6276-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6276-54-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 3-Chloropropylamine Hydrochloride for Advanced Drug Development

CAS Number: 6276-54-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 3-Chloropropylamine (B7771022) hydrochloride. This bifunctional compound is a valuable intermediate in the preparation of a wide range of pharmaceuticals and other complex organic molecules. Its unique structure, possessing both a reactive primary amine and an alkyl chloride, allows for sequential and controlled introduction of molecular diversity, making it a key component in the modern medicinal chemist's toolbox.

Core Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of 3-Chloropropylamine hydrochloride is paramount for its effective use in synthesis. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6276-54-6 | [1][2] |

| Molecular Formula | C₃H₉Cl₂N | [3] |

| Molecular Weight | 130.02 g/mol | [1][3] |

| Appearance | Off-white to yellow-beige crystalline powder or chunks | [3] |

| Melting Point | 145-150 °C | [1] |

| Solubility | Soluble in water and methanol; slightly soluble in DMSO | [3] |

| Purity | Typically ≥98% | [1] |

Table 2: Spectral Data Summary for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data available, typically run in DMSO-d₆ |

| ¹³C NMR | Data available |

| Infrared (IR) | Spectra available |

| Mass Spectrometry (MS) | m/z 94 ([M+H]⁺) |

Synthetic Protocols and Methodologies

The following section details established experimental protocols for the synthesis of this compound and its subsequent use in the preparation of pharmaceutically active compounds.

Experimental Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-amino-1-propanol.

Reaction Scheme:

A simple reaction scheme for the synthesis of this compound.

Materials:

-

3-amino-1-propanol (4.49 g, 59.19 mmol)

-

Thionyl chloride (8.68 g, 1.32 mmol)

-

Anhydrous chloroform (30 mL)

Procedure:

-

A solution of thionyl chloride in anhydrous chloroform is slowly added dropwise to a solution of 3-amino-1-propanol at a temperature of 0-10°C.

-

Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.

-

After the reflux period, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration to yield this compound.

Expected Yield: Approximately 93%

Experimental Protocol 2: Synthesis of Roxatidine Acetate Hydrochloride

This compound is a key intermediate in the synthesis of the H₂ receptor antagonist, roxatidine.

Reaction Workflow:

Synthetic pathway for Roxatidine Acetate Hydrochloride.

Materials:

-

3-(1-piperidinylmethyl)phenol intermediate (60g)

-

This compound (51g)

-

Anhydrous N,N-Dimethylformamide (DMF) (350ml)

-

Sodium hydride (5.8g)

-

Sodium hydroxide (B78521) (170g)

Procedure:

-

The 3-(1-piperidinylmethyl)phenol intermediate is dissolved in anhydrous DMF in a three-necked flask.[4]

-

Sodium hydride and sodium hydroxide are slowly added to the solution.[4]

-

This compound is then added under a nitrogen atmosphere.[4]

-

The reaction mixture is heated to 90-95°C and maintained for 2 hours to facilitate the etherification reaction.[4]

-

Subsequent steps involve acylation and salt formation to yield the final product.[4]

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile building block for introducing aminopropyl moieties into molecules, a common structural motif in many active pharmaceutical ingredients.

Role as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of a variety of drugs, including:

-

Roxatidine: An H₂ receptor antagonist used to treat peptic ulcers.[4][5]

-

HIV Protease Inhibitors: The aminopropyl group can be incorporated into the backbone of these antiviral drugs.[3][6]

-

Antipsychotic Agents: While not always a direct reactant, it is a precursor to intermediates used in the synthesis of drugs like Ziprasidone and Aripiprazole (B633). The synthesis of Ziprasidone, for instance, involves the coupling of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) with 5-(2-chloroethyl)-6-chlorooxindole.[7] The synthesis of Aripiprazole involves the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.[8][9][10]

Potential as a Linker in Bioconjugation

The dual reactivity of this compound suggests its potential application as a short, flexible linker in the field of bioconjugation, such as in the construction of Antibody-Drug Conjugates (ADCs).

Conceptual Role as a Linker:

Conceptual diagram of 3-Chloropropylamine as a linker in an Antibody-Drug Conjugate.

In this conceptual framework, the primary amine of 3-chloropropylamine (after deprotonation of the hydrochloride salt) can be acylated by a reactive derivative on an antibody to form a stable amide bond. The terminal chloro group can then undergo a nucleophilic substitution reaction with a suitable functional group on a cytotoxic drug, thus covalently linking the two entities. While specific, detailed protocols for this application are not widely published, the fundamental reactivity of the molecule supports this potential use.

Conclusion

This compound is a commercially available and highly versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis, well-characterized properties, and dual reactivity make it an invaluable tool for researchers and drug development professionals. This guide provides a foundational understanding of its properties and synthetic utility, empowering scientists to leverage this important building block in the creation of novel and effective therapeutics.

References

- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

- 7. How to synthesis of Ziprasidone CAS 146939-27-7 by 5-Chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one and 3-(1-Piperazinyl)-1,2-benzisothiazole [lookchem.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. benchchem.com [benchchem.com]

- 10. US20100130744A1 - Process for the preparation of aripiprazole - Google Patents [patents.google.com]

3-Chloropropylamine hydrochloride molecular weight

An In-depth Technical Guide to 3-Chloropropylamine (B7771022) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropylamine hydrochloride (CAS: 6276-54-6) is a bifunctional organic compound widely utilized as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its structure, containing both a nucleophilic amine (when deprotonated) and an electrophilic alkyl chloride, allows for versatile applications in constructing complex molecular architectures.[4] This document provides a comprehensive overview of its chemical and physical properties, outlines common experimental protocols for its synthesis and analysis, and illustrates its utility as a molecular building block in drug development.

Core Properties and Data

This compound is a white to off-white or yellow-beige crystalline solid.[1][5] The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free amine base.[4] It is known to be hygroscopic and should be stored in a dry, dark place under an inert atmosphere.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 130.02 g/mol | [1][4][7] |

| Molecular Formula | C₃H₉Cl₂N (or C₃H₈ClN·HCl) | [1][4][8][9] |

| CAS Number | 6276-54-6 | [1][10] |

| Appearance | White to cream/yellow crystalline powder or chunks | [1][11] |

| Melting Point | 145-150 °C | [8] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol; Insoluble in ether, acetone, chloroform (B151607) | [1][2][5] |

| Purity (Typical) | ≥97.0% - 98% | [7][10][11] |

Synthesis and Characterization Protocols

The synthesis and subsequent quality control of this compound are critical for its effective use in pharmaceutical manufacturing.

Experimental Protocol: Synthesis from 3-Amino-1-propanol

A common laboratory-scale synthesis involves the chlorination of 3-amino-1-propanol using thionyl chloride (SOCl₂).[8]

Methodology:

-

Reaction Setup: A solution of thionyl chloride (1.32 mmol) in anhydrous chloroform (30 mL) is prepared in a round-bottom flask equipped with a dropping funnel and a reflux condenser. The flask is cooled in an ice bath to 0-10°C.[8]

-

Addition of Reactant: 3-Amino-1-propanol (59.19 mmol) is added dropwise to the cooled thionyl chloride solution with continuous stirring.[8]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3 hours.[8]

-

Product Isolation: Upon completion, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration.[8]

-

Purification: The crude product can be further purified by recrystallization to yield this compound as a solid.[1]

Protocol: Quality Control and Characterization

A standard workflow for confirming the identity and purity of a synthesized batch involves a combination of spectroscopic and chromatographic techniques.

Methodology:

-

Identity Confirmation (FTIR): An infrared spectrum of the solid product is obtained. The spectrum is compared against a reference standard to confirm the presence of characteristic functional group absorptions.[11]

-

Purity Assay (Titration): The chloride content is determined via titration to calculate the purity of the hydrochloride salt. A typical specification is ≥97.5%.[11]

-

Water Content (Karl Fischer): The amount of residual water is quantified using Karl Fischer titration, with a common limit being ≤1.0%.[11]

-

Impurity Profiling (HPLC): High-Performance Liquid Chromatography (HPLC) is used to detect and quantify any organic impurities. As the compound lacks a strong UV chromophore, a Refractive Index (RI) detector is often employed.[12] The mobile phase typically consists of an aqueous buffer and an organic modifier.

Applications in Drug Development

This compound is a valuable building block due to its bifunctional nature.[4] For use in subsequent reactions, the free amine, 3-chloropropylamine, is typically liberated by treatment with a base.[2] This allows for selective reactions at either the amine or the chloride position.

Its primary application is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3][13] It is used to introduce the 3-aminopropyl moiety into a target molecule. This linker can be crucial for modulating a drug's pharmacokinetic properties, such as solubility and bioavailability, or for connecting different pharmacophores.

Example Reaction: Nucleophilic Substitution A common synthetic transformation involves the displacement of the chloride atom by a nucleophile.

Methodology:

-

This compound (11.5 mmol) is dissolved in water (15 mL).[2]

-

Sodium azide (B81097) (34.6 mmol) is added to the solution.[2]

-

The mixture is heated to 80°C and stirred for 15 hours.[2]

-

After the reaction, the solution is cooled and treated with a base (e.g., KOH) to deprotonate the amine, yielding 3-azidopropan-1-amine, which can be extracted with an organic solvent like ether.[2]

This dual reactivity makes it a key intermediate in the synthesis of various drugs, including roxatidine (B1205453) acetate (B1210297) and HIV protease inhibitors.[4][13] It is also used to create polymers for applications in drug delivery systems and tissue engineering.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Wholesale 3-Chloropropylaminehydrochloride CAS:6276-54-6 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 6276-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 6276-54-6 [chemicalbook.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. labproinc.com [labproinc.com]

- 11. A15415.18 [thermofisher.com]

- 12. 3-chloropropylamine HCl - Chromatography Forum [chromforum.org]

- 13. nbinno.com [nbinno.com]

3-Chloropropylamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 3-Chloropropylamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is fundamental to successful synthesis and formulation. This compound (CAS No. 6276-54-6) is a key bifunctional building block used in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of its core physical properties, compiled from various sources.

Core Physical and Chemical Properties

This compound is the salt form of 3-chloropropylamine, which enhances the compound's stability and handling characteristics compared to its free amine form.[1] Its bifunctional nature, containing both a primary amine and an alkyl chloride, makes it a versatile reagent in organic synthesis.[1]

The quantitative physical data for this compound are summarized in the table below. It is important to note that minor variations in reported values exist across different suppliers and literature, which may be attributed to differences in purity and analytical methodologies.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| CAS Number | 6276-54-6 | [2][3] |

| Molecular Formula | C₃H₈ClN · HCl (or C₃H₉Cl₂N) | [4][3][5] |

| Molecular Weight | 130.01 - 130.02 g/mol | [2][6] |

| Appearance | White to beige or light brown crystalline powder/chunks.[3][6][7][8][9] | [3][6][7][8][9] |

| Melting Point | 145 - 153 °C | [7][10] |

| Boiling Point | 130.7°C at 760 mmHg (Note: Likely corresponds to the free base) | [4][10][11] |

| Vapor Pressure | 9.58 mmHg at 25°C (Note: Likely corresponds to the free base) | [4][10][11] |

| Purity (Assay) | ≥97% | [2] |

| Water Content | ≤0.5% - ≤1.0% | [3][12] |

Solubility Profile

The hydrochloride salt form significantly influences the solubility of the compound, rendering it soluble in polar solvents.

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Soluble | [7] |

| Methanol | Soluble / Slightly Soluble | [8][9] |

| Ethanol | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [8][9] |

| Chloroform | Insoluble | |

| Toluene | Insoluble |

Stability and Handling

This compound is stable under normal storage conditions.[7] However, it is hygroscopic, meaning it readily absorbs moisture from the air.[2][7] Therefore, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[7][9] It is incompatible with strong oxidizing agents.[7]

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of every physical property of this specific compound are not extensively published, standard analytical methods are employed. For the intended audience, the following represents the established methodologies for the key specifications cited.

-

Purity (Argentometric Titration): The purity of this compound is often determined by argentometric titration, which quantifies the total chloride content.[3][12]

-

Principle: A known mass of the sample is dissolved in an appropriate solvent (e.g., water or dilute acid). The solution is then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The chloride ions (from both the hydrochloride salt and the covalent C-Cl bond, depending on sample preparation) react with silver ions to form a silver chloride (AgCl) precipitate.

-

Endpoint Detection: The endpoint is typically detected using a potassium chromate (B82759) indicator (Mohr's method) or potentiometrically.

-

Calculation: The purity is calculated based on the volume of AgNO₃ solution consumed, its concentration, and the initial mass of the sample.

-

-

Water Content (Karl Fischer Titration): This is the standard method for determining the water content in a solid sample.[12]

-

Principle: The sample is introduced into a Karl Fischer titration cell containing a specialized reagent. The reagent contains iodine, sulfur dioxide, a base, and a solvent (like methanol). Water reacts with the iodine and sulfur dioxide in a 1:1 molar ratio.

-

Endpoint Detection: The endpoint is reached when all the water has been consumed, and excess free iodine is detected, typically by an electrochemical method (bivoltammetric indication).

-

Calculation: The amount of water is calculated from the amount of iodine-containing titrant consumed.

-

-

Melting Point Determination: The melting point is a key indicator of purity and is typically measured using the capillary method.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

-

Measurement: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded as the melting range. For a pure substance, this range is narrow.

-

-

Identity (FTIR Spectroscopy): Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the identity of the compound by analyzing its molecular vibrations.

-

Principle: A beam of infrared light is passed through the sample. The molecules absorb energy at specific frequencies corresponding to the vibrational frequencies of their functional groups.

-

Spectrum: The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. The presence of characteristic peaks for N-H bonds (amine salt), C-H bonds, and the C-Cl bond confirms the molecular structure. The obtained spectrum is compared against a reference spectrum for confirmation.[3][12]

-

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates the logical relationship between its structural features and its key physical characteristics.

Caption: Structure-property relationships of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound, 98% 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 6276-54-6 [chemnet.com]

- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 6276-54-6 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. A15415.18 [thermofisher.com]

An In-depth Technical Guide to the Solubility of 3-Chloropropylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloropropylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining solubility.

Introduction

This compound (CAS No. 6276-54-6) is a bifunctional molecule featuring a primary amine group and a primary alkyl chloride. This structure makes it a versatile building block in the synthesis of a variety of pharmaceutical compounds. Its hydrochloride salt form enhances stability and handling properties compared to the free amine. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not widely reported, its qualitative solubility in common organic solvents has been documented. The following table summarizes the available information.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility Description |

| Protic Solvents | Water | Soluble / Freely Soluble[1][2] |

| Ethanol | Soluble[3] | |

| Methanol | Slightly Soluble[4] | |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |

| Acetone | Insoluble[5] | |

| Aprotic Nonpolar Solvents | Toluene | Insoluble[3] |

| Diethyl Ether | Insoluble[5] | |

| Chloroform | Insoluble[3][5] |

This solubility profile suggests that this compound, as a salt, is most soluble in polar protic solvents like water and ethanol, and its solubility decreases significantly in less polar and nonpolar aprotic solvents. This behavior is typical for amine hydrochloride salts.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods can be employed. These are generalized protocols that can be adapted for this compound.

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction vessel or a flask in a thermostatic bath).

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

After stirring, allow the mixture to stand undisturbed for several hours to allow the excess solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.

-

Immediately filter the withdrawn sample through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a round-bottom flask).

-

Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent is completely removed, dry the container with the solid residue in a vacuum oven until a constant weight is achieved.

-

The final weight of the container minus its initial weight gives the mass of the dissolved this compound.

-

-

Calculation:

-

Solubility is typically expressed as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

For an amine hydrochloride salt, titration can be an effective method to determine its concentration in a saturated solution. This involves titrating the acidic proton of the hydrochloride salt with a standardized strong base.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 3.1.1) to prepare a saturated solution of this compound in the chosen solvent.

-

-

Sample Preparation for Titration:

-

Withdraw a precise volume of the clear, filtered supernatant and transfer it to a titration flask.

-

Dilute the sample with a suitable solvent (e.g., deionized water or an alcohol-water mixture) to ensure the electrodes of the pH meter are properly immersed and to facilitate a smooth titration.

-

-

Titration:

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Titrate the sample, monitoring the pH change using a calibrated pH meter.

-

The endpoint of the titration is the point of maximum inflection on the titration curve, which corresponds to the complete neutralization of the hydrochloride salt.

-

-

Calculation:

-

From the volume of titrant used to reach the endpoint and its known concentration, the moles of this compound in the analyzed sample volume can be calculated. This allows for the determination of the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid compound like this compound.

Figure 1: A generalized workflow for determining the solubility of this compound.

Conclusion

References

3-Chloropropylamine hydrochloride melting point range

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point of 3-Chloropropylamine hydrochloride (CAS No: 6276-54-6), a crucial intermediate in the chemical and pharmaceutical industries.[1][2] The document outlines its physicochemical properties, standardized protocols for melting point determination, and the factors influencing this critical parameter.

Physicochemical Properties of this compound

This compound is an organic amine salt that typically appears as a white to off-white or yellow-beige crystalline powder.[1][3] Its chemical structure, featuring a primary amine group and a primary alkyl chloride, makes it a versatile bifunctional molecule in organic synthesis.[3] The hydrochloride salt form enhances its stability and ease of handling compared to its free amine form.[3]

Key Identifiers:

Melting Point Range

The melting point is a critical physical property used to identify a compound and assess its purity. A sharp, narrow melting point range typically indicates high purity, while a broad and depressed range suggests the presence of impurities.[8] Various sources report slightly different melting point ranges for this compound, which are summarized below.

| Melting Point Range (°C) | Source(s) |

| 145-150 | ChemBK, Sigma-Aldrich, Comprehensive Overview[1][9][10] |

| 148-150 | Fisher Scientific, ChemNet[4][11] |

| 147.0-153.0 | Tokyo Chemical Industry (TCI)[6][12] |

| 149 | Lab Pro Inc., TCI (reference value)[6][12][13] |

Experimental Protocol for Melting Point Determination

The following is a detailed methodology for determining the melting point range of a solid crystalline compound like this compound, based on the standard capillary method.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Spatula

-

Watch glass or porous plate

-

Bunsen burner (for sealing capillary tubes, if necessary)

Procedure:

-

Sample Preparation:

-

Packing the Capillary Tube:

-

Take a capillary tube that is sealed at one end.[15]

-

Press the open end of the tube into the powdered sample, forcing a small amount of the solid into the tube.[15]

-

Invert the tube and gently tap it on a hard surface to compact the powder at the bottom (sealed end).[15]

-

The packed sample should be approximately 1-2 mm in height.[8]

-

-

Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus. If using a Thiele tube, attach the capillary to the thermometer with a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[8][14]

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used initially to find an approximate melting point.

-

For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Recording the Melting Point Range:

Post-Measurement:

-

Allow the apparatus to cool completely before the next measurement.

-

Always use a fresh capillary tube and sample for each determination, as the compound may have decomposed.[8]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for melting point determination and the logical relationship between sample purity and the observed melting point range.

Caption: Workflow for Melting Point Determination.

Caption: Relationship Between Purity and Melting Point.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 6276-54-6 [chemnet.com]

- 5. This compound, 98% 50 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 6. This compound | 6276-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chembk.com [chembk.com]

- 10. 3-クロロプロピルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 6276-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. labproinc.com [labproinc.com]

- 14. davjalandhar.com [davjalandhar.com]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide to the Safety and Applications of 3-Chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropylamine (B7771022) hydrochloride (CAS No: 6276-54-6) is a versatile bifunctional molecule widely utilized as a key intermediate in the synthesis of a variety of compounds, ranging from polymers to active pharmaceutical ingredients (APIs).[1] Its structure, featuring a primary amine and a primary alkyl chloride, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its safety profile, detailed experimental protocols for its use in synthesis, and an examination of the biological pathways influenced by molecules derived from it.

Safety Data Sheet (SDS) Overview

The safe handling of 3-Chloropropylamine hydrochloride is paramount in a laboratory and manufacturing setting. Below is a summary of its key safety and property data.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 6276-54-6 | [1] |

| Molecular Formula | C₃H₈ClN · HCl (or C₃H₉Cl₂N) | [1] |

| Molecular Weight | 130.02 g/mol | [1] |

| Appearance | White to off-white or beige crystalline powder/solid. | [2] |

| Melting Point | 145-150 °C | |

| Solubility | Soluble in water and ethanol. Insoluble in chloroform (B151607) and toluene. | [2] |

| Hygroscopicity | Hygroscopic; sensitive to moisture. | [2] |

Hazard Identification and Classification

| Hazard | Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | GHS07 | Warning | H335: May cause respiratory irritation. |

Data compiled from multiple sources.[2][3]

Toxicological Information

While comprehensive toxicological data is not available, the primary hazards are related to its irritant properties.[4] Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[4] No components at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[4]

Handling, Storage, and First Aid

| Aspect | Recommendation | Reference |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area. Wear personal protective equipment (PPE) including gloves, eye/face protection, and a dust mask (type N95 or equivalent). | [5] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store under an inert gas as it is hygroscopic. | [2] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [4] |

| First Aid (Skin Contact) | Wash off immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [5] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [5] |

| First Aid (Ingestion) | Clean mouth with water. Get medical attention. | [5] |

| Fire-fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. | [4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [5] |

Experimental Protocols: Synthesis of Roxatidine (B1205453) Acetate (B1210297) Hydrochloride

This compound is a crucial building block in the synthesis of the H2-receptor antagonist, roxatidine acetate hydrochloride. The following is a detailed, multi-step experimental workflow based on established synthetic routes.[6][7]

Experimental Workflow Diagram

Detailed Methodologies

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol (Intermediate A)

-

To a reaction vessel equipped with a stirrer and cooling system, add m-hydroxybenzaldehyde and absolute ethanol.

-

Stir the mixture until the solid dissolves, then cool to approximately 5°C.

-

Slowly add piperidine to the solution, maintaining the temperature below 15°C.

-

Continue stirring for 30 minutes to ensure complete dissolution.

-

Portion-wise, add sodium borohydride while keeping the temperature below 15°C. This reaction is exothermic and generates gas.

-

After the addition is complete, allow the reaction to proceed to completion (monitor by TLC).

-

Work-up the reaction mixture to isolate the product, 3-(1-piperidinylmethyl)phenol.

Step 2: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate B)

-

In a three-necked flask, dissolve Intermediate A in anhydrous N,N-Dimethylformamide (DMF).

-

Under stirring, slowly add sodium hydride and sodium hydroxide.

-

Add this compound to the mixture.

-

Introduce an inert nitrogen atmosphere.

-

Heat the reaction mixture to 90-95°C and maintain for 2 hours.[6]

-

After the reaction, cool to room temperature and filter to remove solids.

-

The filtrate is then processed to isolate Intermediate B. This typically involves quenching with water, pH adjustment, and extraction with an organic solvent like dichloromethane (B109758).[6]

Step 3: Synthesis of the Roxatidine Intermediate

-

Dissolve Intermediate B in dichloromethane in a reaction vessel.

-

Add anhydrous potassium carbonate while stirring.

-

Cool the mixture to below 3°C.

-

Slowly add chloroacetyl chloride dropwise, maintaining the temperature between 0-5°C.

-

Allow the reaction to proceed at this low temperature for 3 hours.

-

Upon completion, the reaction is worked up to yield the crude roxatidine intermediate.

Step 4: Synthesis of Roxatidine Acetate Hydrochloride (Final Product)

-

The crude intermediate from Step 3 is reacted with potassium acetate in a suitable solvent such as tetrahydrofuran (B95107) (THF) under heating reflux conditions.[8]

-

After the esterification is complete, a solution of hydrogen chloride (HCl) in THF is introduced to the reaction mixture to form the hydrochloride salt.[8]

-

The final product, roxatidine acetate hydrochloride, is then isolated through filtration, washed, and dried.

Signaling Pathway: Mechanism of Action of Roxatidine

Roxatidine, the active metabolite of roxatidine acetate hydrochloride, is a competitive histamine (B1213489) H2-receptor antagonist.[9][10] Its primary mechanism of action is the inhibition of gastric acid secretion. Additionally, studies have shown that roxatidine can exert anti-inflammatory effects by modulating other signaling pathways.[9][11]

Histamine H2 Receptor and Inflammatory Signaling Pathways

Description of the Signaling Pathway

-

Gastric Acid Secretion Pathway: In parietal cells of the stomach lining, histamine binds to H2-receptors.[12] This binding activates the enzyme adenylyl cyclase, which in turn converts ATP into cyclic AMP (cAMP).[12] Elevated intracellular cAMP levels stimulate the H+/K+ ATPase, also known as the proton pump.[12] The proton pump actively transports H+ ions into the gastric lumen, leading to the secretion of hydrochloric acid (gastric acid).[12] Roxatidine acts as a competitive antagonist at the H2-receptor, blocking histamine from binding and thereby inhibiting this entire cascade, which results in reduced gastric acid secretion.[12][13]

-

Anti-Inflammatory Pathway: In immune cells such as mast cells, various stimuli can activate inflammatory signaling pathways. Roxatidine has been shown to suppress the activation of key transcription factors and kinases, including Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[9][11] By inhibiting the activation of NF-κB and the phosphorylation of proteins in the p38 MAPK pathway, roxatidine can reduce the expression and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9] This demonstrates a broader anti-inflammatory role for roxatidine beyond its effects on gastric acid.[9][10][14]

Conclusion

This compound is a chemical intermediate of significant industrial and pharmaceutical importance. A thorough understanding of its safety profile is essential for its handling and use. This guide has provided a detailed overview of its properties and the necessary precautions for its safe management. Furthermore, the detailed experimental workflow for the synthesis of roxatidine acetate hydrochloride illustrates the practical application of this compound in drug development. The elucidation of roxatidine's mechanism of action on both the H2-receptor and inflammatory signaling pathways highlights the journey from a simple chemical building block to a therapeutic agent with complex biological activities. This information serves as a valuable resource for researchers and professionals in the field of chemical synthesis and drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 6276-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.cn [capotchem.cn]

- 5. fishersci.com [fishersci.com]

- 6. CN102993121A - Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Google Patents [patents.google.com]

- 7. CN103058958A - Synthetic method of roxatidine acetate hydrochloride - Google Patents [patents.google.com]

- 8. Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Eureka | Patsnap [eureka.patsnap.com]

- 9. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Chloropropylamine Hydrochloride from 3-Amino-1-Propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloropropylamine (B7771022) hydrochloride from 3-amino-1-propanol, a critical intermediate in the development of various pharmaceutical compounds. This document details the chemical properties of the involved reagents and product, a step-by-step experimental protocol, and the underlying reaction mechanism. All quantitative data is presented in structured tables for clarity, and the experimental workflow and reaction pathway are illustrated with detailed diagrams.

Overview and Chemical Properties

The conversion of 3-amino-1-propanol to 3-chloropropylamine hydrochloride is a standard nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom using a chlorinating agent, followed by the formation of the hydrochloride salt. Thionyl chloride (SOCl₂) is a commonly used and effective reagent for this transformation due to the clean reaction byproducts (SO₂ and HCl as gases). This compound is a bifunctional molecule with a primary amine and a primary alkyl chloride, making it a versatile building block in organic synthesis.[1] It typically appears as a white to off-white or light brown crystalline powder.[1][2]

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 12.4 | 156-87-6 |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 7719-09-7 |

| This compound | C₃H₉Cl₂N | 130.01 | 145-150 | 6276-54-6 |

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 3-amino-1-propanol using thionyl chloride.

Table 2: Reagents and Molar Ratios for Synthesis

| Reagent | Formula | Amount | Moles | Molar Ratio |

| 3-Amino-1-propanol | C₃H₉NO | 4.49 g | 59.19 mmol | 1.0 |

| Thionyl Chloride | SOCl₂ | 8.68 g | 73.0 mmol | 1.23 |

| Anhydrous Chloroform (B151607) | CHCl₃ | 30 mL | - | - |

Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-1-propanol (4.49 g, 59.19 mmol) in 30 mL of anhydrous chloroform.

-

Addition of Thionyl Chloride: Cool the solution to 0-10°C using an ice bath. Slowly add a solution of thionyl chloride (8.68 g, 73.0 mmol) in anhydrous chloroform dropwise to the stirred solution of 3-amino-1-propanol. Maintain the temperature between 0 and 10°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After the reflux period, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration.

-

Purification (General Procedure): Wash the crude product with a small amount of cold chloroform or diethyl ether to remove any residual soluble impurities. For higher purity, recrystallization can be performed. While a specific solvent system for this compound is not detailed in the immediate literature, common solvents for recrystallizing hydrochloride salts include ethanol, methanol, or mixtures of an alcohol with an ether (e.g., ethanol/diethyl ether) or a non-polar solvent (e.g., ethanol/hexane).[1][3] The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Table 3: Expected Yield and Product Characterization

| Parameter | Value | Reference |

| Yield | 93% | [3] |

| Appearance | Green Solid (crude) | [3] |

| Mass Spectrometry | m/z 94 ([M+H]⁺) | [3] |

Reaction Pathway and Mechanism

The reaction of 3-amino-1-propanol with thionyl chloride proceeds through a nucleophilic substitution (SN2) mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom attached to the chlorosulfite group, leading to the displacement of the leaving group, which subsequently decomposes to sulfur dioxide and another chloride ion. The amine group is protonated by the generated HCl to form the final hydrochloride salt.

References

An In-depth Technical Guide to the Formation of 3-Chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Chloropropylamine (B7771022) hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with its formation, offering valuable insights for professionals in drug development and chemical research.

Synthesis from 3-Amino-1-propanol and Thionyl Chloride

The most prevalent and industrially significant method for synthesizing 3-Chloropropylamine hydrochloride involves the reaction of 3-Amino-1-propanol with thionyl chloride (SOCl₂). This process efficiently converts the hydroxyl group into a chlorine atom.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The presence of the amino group introduces specific mechanistic considerations, including its role as an internal base and the potential for side reactions.

Step 1: Activation of the Hydroxyl Group The lone pair of electrons on the oxygen atom of the hydroxyl group in 3-Amino-1-propanol attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.

Step 2: Formation of the Chlorosulfite Ester A chloride ion, previously displaced from thionyl chloride or present from the HCl generated in situ, acts as a base to deprotonate the oxonium ion, yielding a chlorosulfite ester intermediate and hydrochloric acid (HCl).

Step 3: Protonation of the Amino Group The hydrochloric acid generated in the previous step protonates the basic amino group of the chlorosulfite ester, forming an ammonium (B1175870) salt. This protonation prevents the amino group from acting as a nucleophile and engaging in side reactions.

Step 4: Nucleophilic Attack and Formation of 3-Chloropropylamine A chloride ion (from SOCl₂ or HCl) then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2 fashion. This results in the displacement of the good leaving group (chlorosulfite), which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.

Step 5: Formation of this compound The resulting 3-chloropropylamine is immediately protonated by the acidic environment to form the stable this compound salt.

Potential Side Reactions:

-

Intramolecular Cyclization: Under certain conditions, the amino group could potentially displace the chlorosulfite group intramolecularly to form a four-membered azetidine (B1206935) ring. However, the protonation of the amine in the acidic reaction medium significantly minimizes this side reaction.

-

Polymerization: If the amine is not effectively protonated, it can react with the starting material or product, leading to the formation of polymeric byproducts.

Experimental Protocol

A typical experimental procedure for the synthesis of this compound from 3-Amino-1-propanol is as follows:

-

Reaction Setup: A solution of 3-Amino-1-propanol in an anhydrous solvent, such as chloroform, is cooled in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

-

Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (e.g., 3 hours) to ensure complete conversion.

-

Isolation of Product: Upon cooling, the this compound precipitates out of the solution.

-

Purification: The precipitate is collected by filtration, washed with a cold solvent, and dried under a vacuum to yield the final product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Amino-1-propanol | |

| Reagent | Thionyl Chloride (SOCl₂) | |

| Solvent | Chloroform | [1] |

| Reaction Temperature | 0 °C to reflux | [1] |

| Reaction Time | ~3 hours | |

| Yield | ~90% | [1] |

| Melting Point | 145-150 °C | [2] |

| Purity | ≥98% | [3] |

Alternative Synthetic Routes

While the reaction of 3-Amino-1-propanol with thionyl chloride is the most common method, other synthetic strategies can be employed.

Gabriel Synthesis

The Gabriel synthesis provides a classic method for preparing primary amines, avoiding the over-alkylation often seen with other amination methods.[4] This route can be adapted to produce 3-chloropropylamine.

Step 1: Alkylation of Potassium Phthalimide (B116566) Potassium phthalimide is reacted with a suitable alkylating agent, such as 1-bromo-3-chloropropane (B140262) or 1,3-dichloropropane, in a polar aprotic solvent like DMF.[5] The phthalimide anion acts as a nucleophile, displacing a halide to form N-(3-chloropropyl)phthalimide.

Step 2: Hydrazinolysis The N-(3-chloropropyl)phthalimide is then treated with hydrazine (B178648) (N₂H₄) in a solvent like ethanol.[5] The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) precipitate and liberating the desired 3-chloropropylamine.

Step 3: Formation of the Hydrochloride Salt The free 3-chloropropylamine is then treated with hydrochloric acid to form the stable hydrochloride salt.

-

Alkylation: Potassium phthalimide and an excess of 1,3-dihalopropane are heated in DMF.

-

Isolation of Intermediate: The reaction mixture is worked up to isolate N-(3-chloropropyl)phthalimide.

-

Hydrazinolysis: The intermediate is refluxed with hydrazine hydrate (B1144303) in ethanol.

-

Product Isolation: The phthalhydrazide precipitate is filtered off, and the filtrate containing 3-chloropropylamine is concentrated.

-

Salt Formation: The crude amine is dissolved in a suitable solvent and treated with HCl to precipitate this compound.

Ring-Opening of Azetidine

Another synthetic approach involves the ring-opening of azetidine, a four-membered heterocyclic amine.

Step 1: Protonation of Azetidine Azetidine is treated with a strong acid, such as hydrochloric acid, to protonate the nitrogen atom, forming an azetidinium ion.

Step 2: Nucleophilic Attack by Chloride The chloride ion from HCl then acts as a nucleophile and attacks one of the carbon atoms of the strained azetidinium ring in an SN2 reaction. This leads to the opening of the ring and the formation of 3-chloropropylamine, which is immediately protonated to give the hydrochloride salt.

-

Azetidine Synthesis: Azetidine can be synthesized through various methods, including the cyclization of 3-bromopropylamine.[6]

-

Ring-Opening: Azetidine is dissolved in a suitable solvent and treated with a stoichiometric amount of concentrated hydrochloric acid.

-

Isolation: The solvent is removed under reduced pressure to yield this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | The proton NMR spectrum shows characteristic peaks for the three methylene (B1212753) groups. | [7] |

| ¹³C NMR | The carbon NMR spectrum displays three distinct signals corresponding to the three carbon atoms in the propyl chain. | [8] |

| IR Spectroscopy | The infrared spectrum exhibits characteristic absorption bands for the N-H and C-Cl bonds. |

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism of 3-Amino-1-propanol with thionyl chloride.

Caption: Gabriel synthesis pathway for this compound.

Caption: Ring-opening of azetidine to form this compound.

References

- 1. 3-chloropropylamine synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound(6276-54-6) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 3-Chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 3-Chloropropylamine (B7771022) hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries.[1][2][3] The document details the key chemical intermediates, provides experimental protocols, and presents quantitative data to facilitate research and development.

Introduction

3-Chloropropylamine hydrochloride, with the CAS number 6276-54-6, is a bifunctional molecule featuring a primary amine and a primary alkyl chloride.[2] This dual reactivity makes it a versatile building block in the synthesis of a wide array of compounds, including pharmaceuticals like HIV protease inhibitors.[2][3] Its hydrochloride salt form enhances stability and handling compared to the free amine.[2] This guide will explore the two principal synthetic pathways to this important intermediate, starting from 3-amino-1-propanol and acrylonitrile (B1666552), respectively.

Synthesis Route 1: From 3-Amino-1-propanol

The most commonly cited laboratory-scale synthesis of this compound involves the reaction of 3-amino-1-propanol with thionyl chloride.[4][5] This method is favored for its relatively straightforward procedure and high yield.

Key Intermediates

The primary intermediate in this pathway is the starting material itself, 3-Amino-1-propanol . The reaction proceeds through a likely, but often not isolated, chlorosulfite ester intermediate before yielding the final product.

Experimental Protocol

A general procedure for the synthesis of this compound from 3-amino-1-propanol is as follows:

-

A solution of thionyl chloride (SOCl₂) is slowly added dropwise to a cooled (0-10°C) solution of 3-amino-1-propanol in an anhydrous solvent, such as chloroform.[4]

-

Following the addition, the reaction mixture is brought to room temperature and then refluxed for a period of time, typically around 3 hours.[4]

-

After reflux, the solvent is removed, often under reduced pressure, to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Amino-1-propanol | [4][5] |

| Reagent | Thionyl chloride | [4][5] |

| Solvent | Chloroform | [4] |

| Reaction Temperature | 0°C to Reflux | [4] |

| Reported Yield | ~90% | [5] |

Synthetic Workflow

Figure 1: Synthesis of this compound from 3-Amino-1-propanol.

Synthesis Route 2: From Acrylonitrile

An alternative industrial-scale synthesis of this compound begins with acrylonitrile. This pathway involves the formation of β-aminopropionitrile as a key intermediate.

Key Intermediates

-

Acrylonitrile : The starting material for this synthesis.

-

β-Aminopropionitrile : Formed by the addition of ammonia (B1221849) to acrylonitrile.

-

bis-(β-cyanoethyl) amine : A potential byproduct of the initial reaction.[6]

Experimental Protocol

The synthesis from acrylonitrile is a multi-step process:

-

Formation of β-Aminopropionitrile : Acrylonitrile is reacted with an excess of concentrated ammonium (B1175870) hydroxide.[6] The reaction is typically carried out in a sealed vessel and is allowed to proceed for several hours.[6]

-

Isolation of β-Aminopropionitrile : The excess ammonia and water are removed by distillation under reduced pressure.[6] The resulting mixture is then fractionally distilled to isolate β-aminopropionitrile.[6]

-

Reduction and Chlorination : The nitrile group of β-aminopropionitrile is then reduced to a primary amine, and the resulting propylamine (B44156) is subsequently chlorinated to form 3-chloropropylamine. The final step involves the formation of the hydrochloride salt. (Detailed public-domain protocols for these final steps are less commonly available).

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Acrylonitrile | [6] |

| Reagent | Concentrated Ammonium Hydroxide | [6] |

| Intermediate | β-Aminopropionitrile | [6] |

| Reaction Conditions | Sealed vessel, ambient to slightly elevated temperature | [6] |

Synthetic Workflow

Figure 2: Synthesis of this compound from Acrylonitrile.

Application in Further Synthesis: An Example

This compound itself serves as a key starting material for more complex molecules. For instance, it is used in the synthesis of N-(3-amino propyl)methacrylamide hydrochloride.

Key Intermediates in a Downstream Synthesis

A patented method outlines the following intermediates starting from this compound:[7]

-

N-(3-chloropropyl)methacrylamide : Formed by the reaction of this compound with methacrylic anhydride.[7]

-

N-[N'-(methylacryloyl)-3-aminopropyl]phthalimide : Obtained by reacting N-(3-chloropropyl)methacrylamide with potassium phthalimide.[7]

Synthetic Workflow Example

Figure 3: Example of a downstream synthesis starting from this compound.

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes, with the choice of pathway often depending on the scale of production and the available starting materials. The 3-amino-1-propanol route is a common laboratory method, while the acrylonitrile route presents an alternative for industrial-scale synthesis. Understanding the key intermediates and reaction conditions of these pathways is essential for researchers and professionals in the field of drug development and chemical synthesis. The versatility of this compound as an intermediate ensures its continued importance in the creation of novel and complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 6276-54-6 [chemicalbook.com]

- 5. 3-chloropropylamine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Chloropropylamine Hydrochloride as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-chloropropylamine (B7771022) hydrochloride, a versatile bifunctional linker utilized in a wide array of chemical and biomedical applications. Its unique structure, possessing both a primary amine and a reactive alkyl chloride, allows for sequential or orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, polymers, and bioconjugates.

Core Properties of 3-Chloropropylamine Hydrochloride

This compound is a crystalline solid at room temperature, valued for its stability and dual reactivity.[1][2] The hydrochloride salt form enhances its stability and ease of handling compared to its free amine counterpart.[2] The primary amine group serves as a nucleophile, readily participating in reactions like acylation and alkylation, while the alkyl chloride is susceptible to nucleophilic substitution.[2] This bifunctionality is central to its utility as a molecular bridge.

| Property | Value | Source |

| CAS Number | 6276-54-6 | [1] |

| Molecular Formula | C₃H₉Cl₂N | [1] |

| Molecular Weight | 130.02 g/mol | [1] |

| Appearance | Off-white to yellow-beige crystalline powder | [1] |

| Melting Point | 145-150 °C | [1] |

| Solubility | Soluble in DMSO and methanol (B129727) | [1] |

Applications and Quantitative Data

The dual functionality of this compound makes it a key building block in various synthetic processes. It is notably used in the preparation of polymers for drug delivery systems and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1]

This compound is instrumental in the synthesis of specialized polymers. For instance, it serves as a starting material for creating monomers used in controlled radical polymerization techniques like Atomic Transfer Radical Polymerization (ATRP), leading to the formation of well-defined linear, star, and comb-like polyacrylamides.[1] These polymers have applications in drug delivery and tissue engineering.[1]

A key application is in the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, a monomer used in polymer production. The initial step of this synthesis involves the reaction of this compound with methacrylic anhydride (B1165640).

| Reactant 1 | Reactant 2 | Product | Yield | Source |

| This compound | Methacrylic anhydride | N-(3-chloropropyl)methacrylamide | 94-95% |

This linker is a crucial intermediate in the manufacturing of various pharmaceuticals, including HIV protease inhibitors and the antidepressant Trazodone (B27368).[2][3][4] Its ability to connect different molecular fragments makes it an essential component in building complex drug architectures. In the synthesis of Trazodone, for example, a derivative of 3-chloropropylamine is used to link a piperazine (B1678402) derivative to a triazolopyridine moiety.[4][5][6][7]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound as a bifunctional linker. Below are representative protocols for its use in polymer and dendrimer synthesis.

This protocol details the initial step in the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, starting from this compound.

Materials:

-

This compound (0.25 mol)

-

Methacrylic anhydride (0.27 mol)

-

Toluene (10 mL)

-

Deionized water (100 mL)

-

10% Sodium hydroxide (B78521) solution (200 mL, 0.5 mol)

-

Ice-water bath

-

Reaction flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask, combine 32.5 g (0.25 mol) of this compound, 40 mL (0.27 mol) of methacrylic anhydride, 10 mL of toluene, and 100 mL of water.

-

Stir the mixture and cool the reaction flask to 0-5 °C using an ice-water bath.

-

Slowly add 200 mL of 10% sodium hydroxide solution, ensuring the reaction temperature does not exceed 5 °C during the addition.

-

After the addition is complete, maintain the reaction at this temperature for one hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Allow the reaction mixture to settle and separate the layers.

-

Extract the aqueous layer twice with 10 mL of toluene.

-

Combine all organic layers and wash with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of saturated brine solution.

-

Dry the organic layer and concentrate it using a rotary evaporator to obtain the light yellow liquid product, N-(3-chloropropyl)methacrylamide. The expected yield is approximately 38 g (94%).

This compound can be conceptualized as an initiator for the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers, a class of highly branched polymers with applications in drug delivery and gene therapy.[8] The synthesis is a two-step iterative process: a Michael addition followed by an amidation.

Step A: Michael Addition (Formation of Half-Generation)

-

The primary amine of 3-chloropropylamine is reacted with an excess of methyl acrylate (B77674). This reaction adds two methyl acrylate molecules to the amine, forming an ester-terminated half-generation (G-0.5) dendrimer.

-

The reaction is typically carried out in methanol at room temperature.

-

Excess methyl acrylate and methanol are removed under vacuum.

Step B: Amidation (Formation of Full-Generation)

-

The ester-terminated half-generation dendrimer is reacted with a large excess of a diamine, such as ethylenediamine (B42938) (EDA).

-

This reaction is also typically performed in methanol. The EDA reacts with the terminal ester groups to form amide linkages, resulting in a new generation of the dendrimer with primary amine terminal groups (G-1).

-

Excess EDA and methanol are removed to yield the full-generation dendrimer.

This two-step cycle is repeated to build higher generations of the dendrimer. The chloropropyl end of the initial linker can be used for subsequent conjugation to another molecule or surface.

Visualizing Workflows and Pathways

The logical, step-wise nature of synthetic chemistry is well-suited for visualization using workflow diagrams. Below are representations of key processes involving this compound.

References

- 1. New Dendrimers: Synthesis and Characterization of Popam – Pamam Hybrid Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. CN105777745A - Preparation method of trazodone hydrochloride - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. tdcommons.org [tdcommons.org]

- 8. Dendritic Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]

The Role of 3-Chloropropylamine Hydrochloride in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropylamine (B7771022) hydrochloride is a versatile bifunctional molecule that serves as a critical building block in the synthesis of advanced functional polymers. Its unique structure, featuring both a reactive primary amine and an alkyl chloride, allows for its incorporation into a variety of polymer architectures and subsequent modification for tailored applications. This technical guide provides an in-depth overview of the role of 3-chloropropylamine hydrochloride in polymer chemistry, with a focus on its application in the synthesis of functional polyacrylamides via Atom Transfer Radical Polymerization (ATRP) and the modification of aliphatic polyketones through the Paal-Knorr reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of this compound in research and development settings, particularly in the fields of drug delivery and biomaterials.

Introduction

The demand for polymers with precisely controlled architectures and specific functionalities is ever-increasing, driven by advancements in biomedical and materials science. This compound (C₃H₈NCl·HCl) has emerged as a valuable precursor for the synthesis of such polymers. Its hydrochloride salt form enhances stability and handling, while the free amine, accessible through deprotonation, acts as a potent nucleophile for initiating polymerization or for grafting onto existing polymer backbones. The chloropropyl group provides a reactive handle for further functionalization, making it a key component in the design of smart and responsive polymeric materials.

Synthesis of Functional Monomers from this compound

A crucial first step in utilizing this compound in polymer synthesis is its conversion into a polymerizable monomer. A prominent example is the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, a precursor for cationic polymers.

Synthesis of N-(3-aminopropyl)methacrylamide Hydrochloride

A multi-step synthesis transforms this compound into a methacrylamide (B166291) monomer, as detailed in patent CN102503849B.[1] The overall process involves the acylation of the primary amine, followed by a Gabriel synthesis to introduce a protected primary amine, which is then deprotected and salified.

Reaction Scheme:

-

Acylation: this compound reacts with methacrylic anhydride (B1165640) to form N-(3-chloropropyl)methacrylamide.

-

Gabriel Synthesis: The resulting chlorinated intermediate reacts with potassium phthalimide (B116566).

-

Hydrazinolysis: The phthalimide group is removed using hydrazine (B178648) hydrate (B1144303) to yield N-(3-aminopropyl)methacrylamide.

-

Salification: The final product is treated with hydrochloric acid to produce N-(3-aminopropyl)methacrylamide hydrochloride.

A logical workflow for this synthesis is depicted below.